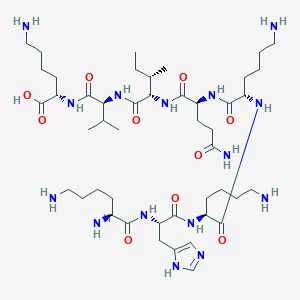
4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is known for its unique structure and properties, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile typically involves the nucleophilic substitution of cyanuric chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions on the triazine ring. The general reaction scheme is as follows:
Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
Reagent: Ethylamine
Solvent: Anhydrous conditions, often using solvents like acetonitrile or dichloromethane
Temperature: Typically conducted at low temperatures to control the reaction rate and selectivity
The reaction proceeds through the stepwise replacement of chlorine atoms with ethylamine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in further substitution reactions, where the ethylamino groups can be replaced with other nucleophiles.
Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or amines under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while hydrolysis can lead to the formation of amines and other breakdown products.
Aplicaciones Científicas De Investigación
4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of herbicides, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. In the context of herbicidal activity, it interferes with photosynthesis by inhibiting the electron transport chain in chloroplasts. This disruption leads to the accumulation of reactive oxygen species, causing oxidative damage and ultimately plant death.
Comparación Con Compuestos Similares
Similar Compounds
Simazine: 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine
Atrazine: 2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine
Propazine: 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine
Prometone: 2-methoxy-4,6-bis(isopropylamino)-1,3,5-triazine
Uniqueness
4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propiedades
Número CAS |
20776-81-2 |
|---|---|
Fórmula molecular |
C8H12N6 |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
4,6-bis(ethylamino)-1,3,5-triazine-2-carbonitrile |
InChI |
InChI=1S/C8H12N6/c1-3-10-7-12-6(5-9)13-8(14-7)11-4-2/h3-4H2,1-2H3,(H2,10,11,12,13,14) |
Clave InChI |
IABHWYRRXGOAKL-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)C#N)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime (9CI)](/img/structure/B14178820.png)
![6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178825.png)


![Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14178859.png)
![2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14178866.png)

![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
![4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate](/img/structure/B14178886.png)

![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)


